molecular formula C11H15ClN2O B1374730 (3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride CAS No. 518982-14-4

(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride

Cat. No. B1374730
M. Wt: 226.7 g/mol
InChI Key: CRNWDRDZKQZGKW-UHFFFAOYSA-N
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Description

The compound “(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride” is a chemical compound that has recently gained attention in the field of chemistry due to its potential applications in various fields such as pharmaceuticals and material sciences. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Spectroscopic Properties

  • Electronic Absorption and Fluorescence: (3-Amino-1-pyrrolidinyl)(phenyl)methanone and related compounds exhibit unique electronic absorption, excitation, and fluorescence properties in different solvents. These properties are influenced by the solvent's polarity and hydrogen-bonding abilities. Quantum chemistry calculations provide insights into the molecule's conformations and molecular orbital energies (Al-Ansari, 2016).

Synthesis and Characterization

  • Synthesis Techniques

    Novel synthesis methods have been developed for derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone, leading to a variety of compounds characterized by spectral studies and theoretical calculations (Enbaraj et al., 2021).

  • Chemical Modifications

    Different chemical modifications of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been explored, resulting in compounds with varied structures and properties, such as antimicrobial activities (Kumar et al., 2012).

Pharmacological Activities

  • Anticonvulsant Agents: Derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been synthesized and evaluated for their anticonvulsant activities. Some compounds showed potent effects, indicating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Molecular Docking and Enzyme Inhibition

  • Enzyme Inhibitory Activities: Certain derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been found to exhibit enzyme inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies suggest significant interactions at the enzyme active sites, indicating the potential of these compounds in therapeutic applications (Cetin et al., 2021).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Therefore, “(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride” and similar compounds may have potential applications in drug discovery.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWDRDZKQZGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpyrrolidin-3-amine hydrochloride

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